![molecular formula C17H13F6N3O3S B2489997 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide CAS No. 1024225-00-0](/img/structure/B2489997.png)
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide
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Overview
Description
The compound contains several functional groups including a trifluoromethoxy group, a phenyl group, an acetyl group, and a thiosemicarbazide group. The trifluoromethoxy group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethoxy and thiosemicarbazide groups. Trifluoromethoxy groups are often involved in reactions involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethoxy group could influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Radical Trifluoromethylation
The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in radical trifluoromethylation have highlighted its significance. Researchers have explored the use of this compound as a precursor for introducing trifluoromethyl groups into carbon-centered radical intermediates. By leveraging its unique structure, scientists can selectively incorporate trifluoromethyl moieties into complex molecules, enhancing their properties and biological activities .
Analytical Chemistry
Trifluoromethoxyphenylboronic Acid Derivatives: The compound’s boronic acid derivative, 3-trifluoromethoxyphenylboronic acid, is used in analytical chemistry. It participates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse organic compounds .
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations into its reactivity, and assessments of its potential uses in areas such as pharmaceuticals or materials science .
properties
IUPAC Name |
1-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6N3O3S/c18-16(19,20)10-2-1-3-11(8-10)24-15(30)26-25-14(27)9-28-12-4-6-13(7-5-12)29-17(21,22)23/h1-8H,9H2,(H,25,27)(H2,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUSHKRYVZRWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide |
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